Ponalrestat
Overview
Description
Ponalrestat is a small molecule drug that functions as an aldose reductase inhibitor. It was initially developed by AstraZeneca Pharmaceuticals Co., Ltd. The compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetic complications .
Preparation Methods
Ponalrestat, also known as ICI 128436, is synthesized through a series of chemical reactionsThe compound is typically synthesized in a laboratory setting, and the process involves multiple steps, including the use of various reagents and catalysts .
Chemical Reactions Analysis
Ponalrestat undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound can inhibit the enzymatic activity of the flavin-containing monooxygenase YUCCA, which catalyzes the rate-limiting step of the indole-3-pyruvic acid branch of the auxin biosynthesis pathway .
Scientific Research Applications
Ponalrestat has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of diabetic complications by inhibiting aldose reductase, an enzyme involved in the polyol pathway. This inhibition helps reduce the accumulation of sorbitol, which can cause cellular damage in diabetic patients . Additionally, this compound has been investigated for its effects on neutrophil function and autonomic function in diabetic subjects . It has also been identified as an inhibitor of the plant flavin monooxygenase YUCCA, which plays a role in auxin biosynthesis .
Mechanism of Action
Ponalrestat exerts its effects by selectively inhibiting aldose reductase (AKR1B1), an enzyme that catalyzes the reduction of glucose to sorbitol. By inhibiting this enzyme, this compound reduces the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . The inhibition of aldose reductase also helps prevent the formation of advanced glycation end products (AGEs), which are associated with diabetic complications .
Comparison with Similar Compounds
Ponalrestat is one of several aldose reductase inhibitors that have been studied for their potential therapeutic applications. Other similar compounds include sorbinil and epalrestat. Sorbinil has been shown to have a greater therapeutic effect than this compound in reducing proteinuria in diabetic rats . Epalrestat is another aldose reductase inhibitor that is currently marketed in Japan, China, and India for the treatment of diabetic complications . This compound is unique in its specific inhibition of the flavin-containing monooxygenase YUCCA, which is involved in auxin biosynthesis .
Properties
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFFDOJUKLQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045665 | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72702-95-5 | |
Record name | Ponalrestat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PONALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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